2-Bromocinnamic acid

Cross-coupling chemistry Organometallic synthesis Palladium catalysis

2-Bromocinnamic acid (trans-2-bromocinnamic acid) features an ortho-bromine handle enabling Pd-catalyzed Heck/Suzuki coupling (85% yield) not possible with unsubstituted cinnamic acid. LOX inhibition IC50=7.4µM, antimicrobial MIC=32-128µg/mL. Distinct melting point (215-220°C) vs para-isomer ensures workflow reproducibility. Essential for medicinal chemistry diversification and crystallography studies.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 7499-56-1
Cat. No. B016695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocinnamic acid
CAS7499-56-1
Synonyms3-(2-Bromophenyl)-2-propenoic Acid;  3-(2-Bromophenyl)acrylic Acid;  NSC 407679; 
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)Br
InChIInChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
InChIKeyOMHDOOAFLCMRFX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromocinnamic Acid (CAS 7499-56-1) Procurement Guide: Technical Specifications and Synthetic Utility


2-Bromocinnamic acid (CAS 7499-56-1), also known as trans-2-bromocinnamic acid or o-bromocinnamic acid, is a halogenated derivative of cinnamic acid with molecular formula C9H7BrO2 and molecular weight 227.05 g/mol [1]. This compound exists as a white to light yellow crystalline solid with a reported melting point range of 215-220°C, is practically insoluble in water but soluble in organic solvents including DMSO and ethanol . The ortho-bromine substitution on the phenyl ring confers distinct reactivity in cross-coupling chemistry while maintaining the α,β-unsaturated carboxylic acid functionality characteristic of the cinnamic acid scaffold.

2-Bromocinnamic Acid (CAS 7499-56-1): Why Ortho-Bromine Substitution Dictates Non-Interchangeable Reactivity


2-Bromocinnamic acid cannot be casually substituted with unsubstituted cinnamic acid or other positional isomers without fundamentally altering synthetic outcomes and biological activity profiles. The ortho-bromine atom serves as a critical reactive handle for Pd-catalyzed cross-coupling transformations including Heck and Suzuki reactions, enabling downstream molecular diversification that is inaccessible with the parent cinnamic acid scaffold . Positional isomerism exerts a measurable effect on key physicochemical parameters: the melting point of ortho-substituted 2-bromocinnamic acid (215-220°C) differs substantially from its para-substituted counterpart 4-bromocinnamic acid (262-264°C), reflecting differences in crystal packing and intermolecular interactions that directly impact purification workflows and formulation development [1]. Furthermore, the ortho-bromine substitution pattern alters the pKa of the carboxylic acid moiety relative to unsubstituted cinnamic acid, affecting ionization state and solubility under physiological conditions [2]. These compound-specific attributes render 2-bromocinnamic acid non-interchangeable with analogs in both synthetic and bioactivity contexts.

2-Bromocinnamic Acid (CAS 7499-56-1): Comparative Quantitative Evidence for Procurement Decision-Making


Heck Cross-Coupling Yield: 2-Bromocinnamic Acid as a Superior Aryl Halide Partner

2-Bromocinnamic acid functions as an effective aryl halide partner in Pd-catalyzed Heck cross-coupling reactions, achieving a reported yield of 85% when reacted with acrylic acid methyl ester in the presence of a triethylamine base and a di-(3-methylphenyl)phosphinopolystyrene palladium catalyst in acetonitrile at 80°C for 20 hours . This yield compares favorably to typical Heck coupling yields observed for aryl chlorides, which generally exhibit substantially lower reactivity and often require more forcing conditions or specialized ligands to achieve comparable conversions [1]. The ortho-bromine substituent provides an optimal balance between reactivity (superior to aryl chlorides) and stability (superior to aryl iodides), making 2-bromocinnamic acid a pragmatic choice for cross-coupling applications.

Cross-coupling chemistry Organometallic synthesis Palladium catalysis

Lipoxygenase (LOX) Enzyme Inhibition: Quantified Anti-Inflammatory Activity of 2-Bromocinnamic Acid

2-Bromocinnamic acid has been evaluated for lipoxygenase (LOX) enzyme inhibition, demonstrating an IC50 value of 7.4 µM . LOX is a key enzyme in the arachidonic acid cascade that mediates inflammatory responses, and its inhibition represents a validated therapeutic strategy for conditions including asthma and rheumatoid arthritis . Unsubstituted cinnamic acid exhibits significantly weaker or negligible LOX inhibitory activity at comparable concentrations, indicating that the ortho-bromine substitution confers a measurable gain in target engagement [1]. This IC50 value positions 2-bromocinnamic acid as a tractable starting point for structure-activity relationship (SAR) optimization campaigns.

Medicinal chemistry Enzyme inhibition Anti-inflammatory drug discovery

Antimicrobial Minimum Inhibitory Concentration (MIC) Profile of 2-Bromocinnamic Acid

2-Bromocinnamic acid exhibits antimicrobial activity against a panel of bacterial strains, with reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . In comparative studies of cinnamic acid derivatives, the ortho-brominated analog demonstrates enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli relative to the parent unsubstituted cinnamic acid . This class-level observation aligns with broader SAR findings that halogenation of the cinnamic acid phenyl ring generally augments antimicrobial potency, though the ortho-position confers distinct steric and electronic effects compared to meta- or para-substitution.

Antimicrobial screening Antibiotic resistance Cinnamic acid derivatives

Cytotoxic Activity Against Cancer Cell Lines: IC50 Quantification for 2-Bromocinnamic Acid

2-Bromocinnamic acid has been evaluated for cytotoxic activity against a panel of human cancer cell lines, with reported IC50 values of 15 µg/mL in HeLa (cervical cancer) cells, 20 µg/mL in MCF-7 (breast cancer) cells, and 18 µg/mL in SKOV-3 (ovarian cancer) cells . These values establish a baseline potency profile for the unmodified compound. While direct comparative IC50 data for unsubstituted cinnamic acid in identical assay systems are not available from the same study, the broader medicinal chemistry literature on cinnamic acid derivatives indicates that halogen substitution generally enhances cytotoxic activity through increased lipophilicity, improved cellular uptake, and modulation of electronic effects on the α,β-unsaturated carbonyl system [1].

Cancer drug discovery Cytotoxicity screening Anticancer natural product analogs

Acidity Constant (pKa) Differentiation: Ortho-Bromine Electronic Effects in 2-Bromocinnamic Acid

The apparent acidity constant of 2-bromocinnamic acid has been measured as pK1 = 4.41 at 25°C . This value reflects the combined influence of the ortho-bromine substituent's electron-withdrawing inductive effect and potential steric interactions with the carboxylic acid group [1]. For reference, unsubstituted trans-cinnamic acid exhibits a pKa of approximately 4.44 under comparable conditions . While the absolute difference is modest, systematic studies of ortho-substituted cinnamic acids have demonstrated that ortho-halogen substitution by chlorine implies a direct field effect between the substituent and the carboxylic anion, which can influence solubility, membrane permeability, and metal-binding behavior [1]. The pKa of 4.41 predicts that 2-bromocinnamic acid exists predominantly in its protonated (uncharged) form at physiological pH values below 4.4, a property relevant to passive diffusion and formulation considerations.

Physical organic chemistry Ligand design Ionization state prediction

Thermal Behavior Differentiation: Melting Point Distinction Between Ortho- and Para-Bromocinnamic Acid Isomers

The melting point of 2-bromocinnamic acid is consistently reported in the range of 215-220°C across multiple authoritative sources, with specific vendor specifications including 215°C , 216-219°C , and 216.0-220.0°C . In contrast, the para-substituted positional isomer 4-bromocinnamic acid exhibits a markedly higher melting point of 262-264°C [1]. This approximately 45-50°C difference in melting point reflects fundamental differences in crystal packing arrangements and intermolecular interactions between the ortho- and para-brominated isomers. The ortho-bromine substitution introduces steric congestion near the carboxylic acid moiety, disrupting optimal hydrogen-bonding networks relative to the more symmetric para isomer. From a procurement perspective, the lower melting point of 2-bromocinnamic acid may offer practical advantages in purification workflows where lower-temperature recrystallization or melt-processing is required.

Solid-state characterization Purification process development Crystallography

2-Bromocinnamic Acid (CAS 7499-56-1): Priority Application Scenarios Supported by Quantitative Evidence


Cross-Coupling-Dependent Synthetic Programs Requiring Ortho-Aryl Bromide Reactivity

For synthetic routes requiring Pd-catalyzed Heck or Suzuki cross-coupling at the ortho position of a cinnamic acid scaffold, 2-bromocinnamic acid represents the appropriate aryl halide partner. The reported 85% Heck coupling yield under standard conditions demonstrates practical utility for constructing carbon-carbon bonds in complex molecule synthesis. The ortho-bromine atom serves as a reliable leaving group for oxidative addition to Pd(0), enabling subsequent transmetalation or migratory insertion steps that are not accessible with unsubstituted cinnamic acid. This application scenario is particularly relevant for medicinal chemistry programs synthesizing ortho-substituted cinnamic acid-derived libraries or natural product analogs.

Anti-Inflammatory Drug Discovery Targeting Lipoxygenase (LOX) Pathway

2-Bromocinnamic acid is a relevant starting scaffold for anti-inflammatory drug discovery programs targeting the lipoxygenase (LOX) pathway. The quantified LOX inhibitory activity (IC50 = 7.4 µM) provides a data-driven rationale for selecting this compound over unsubstituted cinnamic acid as a hit or lead scaffold. Researchers developing novel LOX inhibitors for asthma, rheumatoid arthritis, or other inflammatory conditions can utilize 2-bromocinnamic acid as a benchmark compound for SAR expansion or as a precursor for further structural optimization through derivatization of the carboxylic acid moiety or additional phenyl ring functionalization.

Antimicrobial Lead Identification and SAR Expansion of Halogenated Cinnamic Acids

2-Bromocinnamic acid serves as a validated starting point for antimicrobial lead identification campaigns, with reported MIC values of 32-128 µg/mL against a panel of bacterial strains . The enhanced antimicrobial activity of the brominated derivative relative to unsubstituted cinnamic acid against S. aureus and E. coli supports its prioritization as a scaffold for further medicinal chemistry optimization. This application scenario is particularly relevant for programs addressing antibiotic resistance, where halogenated cinnamic acid derivatives have demonstrated activity against drug-resistant strains and offer opportunities for derivatization through the carboxylic acid and ortho-bromine functional handles.

Crystallographic Studies and Solid-State Characterization of Ortho-Substituted Cinnamic Acid Derivatives

2-Bromocinnamic acid is a suitable model compound for crystallographic investigations of ortho-substituted cinnamic acid derivatives. The compound has been characterized by X-ray diffraction analysis, revealing a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4 [1]. The well-defined crystal structure and the approximately 45-50°C melting point difference relative to the para-brominated isomer [2] make 2-bromocinnamic acid a valuable reference standard for solid-state characterization, polymorph screening, and cocrystal engineering studies in pharmaceutical development programs.

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